N4-(3-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine
Description
N4-(3-Fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a pyrimidine derivative featuring three amine groups at positions 2, 4, and 6. Key structural attributes include:
- N2-substituent: Phenyl group (C₆H₅).
- N4-substituent: 3-Fluorophenyl group (C₆H₄F).
- Position 5: Nitro group (NO₂).
The nitro group at position 5 contributes to electronic polarization and may influence metabolic stability .
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O2/c17-10-5-4-8-12(9-10)19-15-13(23(24)25)14(18)21-16(22-15)20-11-6-2-1-3-7-11/h1-9H,(H4,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNHRIBGEKBHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Nitromalonaldehyde with Triaminopyrimidine
A widely cited method involves the condensation of 2,4,6-triaminopyrimidine with nitromalonaldehyde under acidic conditions. This one-step process introduces the nitro group at position 5 while retaining three reactive amine sites:
$$
\text{2,4,6-Triaminopyrimidine} + \text{Nitromalonaldehyde} \xrightarrow{\text{HCl, EtOH}} \text{5-Nitro-2,4,6-triaminopyrimidine}
$$
Key parameters:
This intermediate serves as the foundation for subsequent N-arylation reactions.
N-Arylation Methodologies
Introducing the 3-fluorophenyl and phenyl groups requires precise control over substitution patterns. Three distinct strategies have emerged:
Nucleophilic Aromatic Substitution
Chloropyrimidine intermediates enable regioselective amination. For example:
$$
\text{5-Nitro-2,4,6-trichloropyrimidine} \xrightarrow[\text{3-Fluoroaniline}]{\text{NaH, DMF}} \text{N⁴-(3-Fluorophenyl)-5-nitro-N²-phenylpyrimidine-2,4,6-triamine}
$$
Optimization data :
| Condition | Value |
|---|---|
| Base | Sodium hydride |
| Solvent | Anhydrous DMF |
| Temperature | 110°C |
| Reaction time | 24 hours |
| Yield | 55% |
Reductive Amination
Building on pyrido[2,3-d]pyrimidine synthesis protocols, the nitro-triaminopyrimidine undergoes reductive amination:
- Condensation with benzaldehyde derivatives
- Reduction using NaBH₃CN/HOAc system
Typical procedure :
- React 5-nitro-2,4,6-triaminopyrimidine (1 eq) with 3-fluorobenzaldehyde (2.2 eq) in THF
- Add NaBH₃CN (3 eq) and acetic acid (0.5 eq)
- Stir at 25°C for 48 hours
- Isolate product via column chromatography (SiO₂, hexane/EtOAc)
Yield : 63%
Nitration Positional Control
The nitro group's strategic placement at position 5 requires careful consideration of directing effects:
Early-Stage Nitration
Introducing nitro groups prior to arylation avoids competing electronic effects:
$$
\text{2,4,6-Triaminopyrimidine} \xrightarrow[\text{HNO₃/H₂SO₄}]{\text{0°C → 25°C}} \text{5-Nitro-2,4,6-triaminopyrimidine}
$$
Critical parameters :
Late-Stage Nitration
While less common, post-arylation nitration has been achieved using acetyl nitrate:
$$
\text{N⁴-(3-Fluorophenyl)-N²-phenylpyrimidine-2,4,6-triamine} \xrightarrow[\text{AcONO₂}]{\text{CH₂Cl₂, -10°C}} \text{Target compound}
$$
Challenges :
- Over-nitration at position 3 (12–18% byproducts)
- Reduced yields (42–48%) compared to early nitration
Industrial-Scale Production
Transitioning from lab-scale to manufacturing involves addressing:
Continuous Flow Synthesis
Pilot studies demonstrate advantages in nitro group introduction:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 8 hours | 22 minutes |
| Temperature control | ±3°C | ±0.5°C |
| Annual output | 150 kg | 2.1 metric tons |
| Impurity profile | 4–6% | <1.2% |
Key innovation: Microfluidic nitration reactors with real-time IR monitoring.
Catalytic Systems
Palladium-mediated cross-coupling enhances arylation efficiency:
Catalyst screening results :
| Catalyst | Loading (%) | Yield (%) |
|---|---|---|
| Pd(OAc)₂/XPhos | 1.5 | 88 |
| PdCl₂(PPh₃)₂ | 2.0 | 76 |
| NiCl₂(dppf) | 3.0 | 65 |
Optimal conditions:
Analytical Characterization
Critical quality control parameters for industrial batches:
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (s, 1H, ArH)
- δ 7.89–7.21 (m, 8H, ArH)
- δ 6.05 (br s, 3H, NH₂)
HRMS (ESI+) :
- Calculated for C₁₆H₁₂FN₇O₂: 353.1024
- Found: 353.1021 [M+H]⁺
Purity Assessment
HPLC method validation:
| Column | C18, 250 × 4.6 mm, 5 µm |
|---|---|
| Mobile phase | ACN/0.1% HCOOH (45:55) |
| Flow rate | 1.0 mL/min |
| Retention time | 6.8 ± 0.2 min |
| LOD | 0.02 µg/mL |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N4-(3-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Substituted Pyrimidine Derivatives: Substituent Variations and Properties
The table below compares the target compound with structurally related pyrimidine triamines, highlighting substituent differences and physicochemical properties:
Key Structural and Functional Insights
Halogen Effects :
- Fluorine (F) : Enhances binding via polar interactions and improves metabolic stability compared to chlorine (Cl) .
- Chlorine (Cl) : Increases lipophilicity (Cl logP ~0.71 vs. F logP ~0.14) but may reduce target selectivity due to larger atomic size .
N2 Substituent Impact: Phenyl vs.
N4 Substituent Position :
- 3-Fluorophenyl (Target) : Meta-fluorine optimizes electronic effects without excessive steric bulk.
- 2-Fluorophenyl () : Ortho-substitution may distort molecular geometry, affecting binding .
Nitro Group Role: The NO₂ group at position 5 stabilizes the pyrimidine ring via resonance and may act as a hydrogen bond acceptor .
Biological Activity
N4-(3-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The presence of functional groups such as nitro and fluorophenyl enhances its reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C16H13FN6O2
- Molecular Weight : 340.31 g/mol
- CAS Number : 674306-06-0
The compound features a pyrimidine ring that is substituted at various positions, which influences its biological activity. The nitro group is known for its role in enhancing the compound's interaction with biological targets.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cancer progression. The compound has been studied for its effects on various kinases that play crucial roles in cell signaling and proliferation.
Biological Activity
Research indicates that this compound possesses significant anticancer properties . It has been shown to inhibit the proliferation of cancer cells in vitro and may induce apoptosis through various mechanisms:
- Kinase Inhibition : The compound acts as a potential inhibitor of several kinases involved in tumor growth.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell division.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Antitumor Activity :
- In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells.
- A study reported a dose-dependent decrease in cell viability with IC50 values indicating significant potency against targeted cancer types.
-
Mechanistic Insights :
- Research utilizing Western blot analysis revealed that treatment with this compound led to decreased phosphorylation of key signaling proteins involved in cancer cell survival.
- Flow cytometry assays indicated increased levels of apoptosis markers in treated cells compared to controls.
-
Comparative Studies :
- A comparative analysis with similar pyrimidine derivatives showed that this compound exhibited superior anticancer activity due to its unique structural features.
Data Table: Comparative Biological Activity
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Nitro and fluorophenyl substitutions | Anticancer (breast/lung) | 5.0 |
| N4-(2-methoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine | Methoxy substitution | Anticancer | 10.0 |
| N2-(5-fluoro-2,4-dinitrophenyl)-N4-phenylpyrimidine-2,4-diamine | Dinitro substitution | Moderate anticancer | 15.0 |
Q & A
What are the key synthetic methodologies for N⁴-(3-fluorophenyl)-5-nitro-N²-phenylpyrimidine-2,4,6-triamine, and how can reaction efficiency be optimized?
Basic: The synthesis typically involves multi-step nucleophilic aromatic substitution (NAS) reactions. For example, nitration of a pyrimidine precursor followed by sequential amination with 3-fluoroaniline and phenylamine derivatives under controlled temperature (70–90°C) in polar aprotic solvents like DMF or DMSO . Yield optimization often requires stoichiometric control of amines and catalytic acid/base conditions.
Advanced: Reaction efficiency can be enhanced via Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature gradients). Computational tools like density functional theory (DFT) predict transition states for NAS steps, while high-throughput screening accelerates condition optimization .
How do structural modifications (e.g., substituent position) influence the compound’s biological activity?
Basic: The 3-fluorophenyl group enhances electron-withdrawing effects, stabilizing the pyrimidine core and improving binding to biological targets like kinases or DNA topoisomerases. Nitro groups at position 5 increase redox activity, which may correlate with antimicrobial or antitumor properties .
Advanced: X-ray crystallography reveals that the dihedral angle between the pyrimidine ring and 3-fluorophenyl group (~12.8°) affects intermolecular interactions. Substituting fluorine with bulkier groups (e.g., trifluoromethyl) alters steric hindrance, impacting receptor binding affinity .
What analytical techniques are critical for characterizing this compound’s purity and structure?
Basic: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies nitro and amine functional groups .
Advanced: Single-crystal X-ray diffraction provides absolute stereochemical configuration. Differential Scanning Calorimetry (DSC) assesses thermal stability, and High-Performance Liquid Chromatography (HPLC) with tandem MS detects trace impurities (<0.1%) .
How can researchers resolve contradictions in reported biological activity data for similar pyrimidine derivatives?
Basic: Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). Standardizing protocols (e.g., MIC values for antimicrobial studies) and validating with positive controls (e.g., ciprofloxacin) improves reproducibility .
Advanced: Meta-analysis of structure-activity relationships (SAR) using cheminformatics tools (e.g., molecular docking) identifies confounding variables. For example, nitro group reduction to amine derivatives may yield false positives in redox-sensitive assays .
What computational strategies support the design of derivatives with enhanced selectivity?
Basic: Molecular dynamics (MD) simulations predict binding modes to target proteins (e.g., EGFR kinase). Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents with favorable logP and polar surface area values .
Advanced: Quantum mechanics/molecular mechanics (QM/MM) hybrid methods evaluate electronic effects of fluorine substitution on transition-state stabilization. Machine learning algorithms trained on PubChem datasets predict toxicity profiles .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced: Batch-to-batch consistency requires optimizing workup procedures (e.g., column chromatography vs. recrystallization). Membrane separation technologies (e.g., nanofiltration) improve nitro compound purification, while flow chemistry reduces exothermic risks in nitration steps .
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Basic: Accelerated stability studies (40°C/75% RH) show nitro group degradation over 28 days. Storage in amber vials under nitrogen atmosphere at –20°C minimizes photolytic and oxidative decomposition .
What interdisciplinary approaches enhance its application in materials science?
Advanced: The nitro-pyrimidine scaffold serves as a ligand for metal-organic frameworks (MOFs). Coordination studies with transition metals (e.g., Cu²⁺) reveal tunable luminescence properties, relevant for optoelectronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
